molecular formula C11H11NO3 B14463250 N-Methoxy-2-phenylsuccinimide CAS No. 66064-08-2

N-Methoxy-2-phenylsuccinimide

Cat. No.: B14463250
CAS No.: 66064-08-2
M. Wt: 205.21 g/mol
InChI Key: VMABOKLGFTUARO-UHFFFAOYSA-N
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Description

N-Methoxy-2-phenylsuccinimide is a chemical compound belonging to the succinimide family. Succinimides are known for their applications in various fields, including pharmaceuticals, where they are used as anticonvulsants. This compound is structurally characterized by a succinimide ring substituted with a methoxy group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-2-phenylsuccinimide can be achieved through various synthetic routes. One common method involves the reaction of N-phenylsuccinimide with methanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-phenylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Methoxy-2-phenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methoxy-2-phenylsuccinimide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methoxy-2-phenylsuccinimide involves its interaction with molecular targets in the body. It is known to bind to T-type voltage-sensitive calcium channels, which play a crucial role in regulating calcium ion entry into cells. This interaction modulates various calcium-dependent processes, including muscle contraction, neurotransmitter release, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylsuccinimide: Lacks the methoxy group, making it less versatile in certain reactions.

    Methsuximide: Contains a dimethyl group instead of a methoxy group, leading to different pharmacological properties.

    Phensuximide: Similar to methsuximide but with a different substitution pattern.

Uniqueness

This structural feature allows for more diverse chemical modifications and interactions compared to its analogs .

Properties

CAS No.

66064-08-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-methoxy-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-15-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

VMABOKLGFTUARO-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)CC(C1=O)C2=CC=CC=C2

Origin of Product

United States

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